molecular formula C9H2F4O2 B8263197 4,5,6,7-Tetrafluoro-1H-indene-1,3(2H)-dione

4,5,6,7-Tetrafluoro-1H-indene-1,3(2H)-dione

Cat. No.: B8263197
M. Wt: 218.10 g/mol
InChI Key: LWQJTICURVAVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

Molecular Structure and Bonding

The core structure of 4,5,6,7-tetrafluoro-1H-indene-1,3(2H)-dione consists of a bicyclic indene system with two ketone groups at positions 1 and 3 (Figure 1). The fluorine atoms occupy all four adjacent positions (4, 5, 6, and 7) on the aromatic ring, creating a highly electronegative environment. The molecular geometry is planar, with bond lengths and angles consistent with conjugated carbonyl systems. Density functional theory (DFT) calculations predict a C=O bond length of approximately 1.21 Å and C-F bond lengths of 1.34 Å, reflecting strong σ-bonding and partial π-backbonding interactions.

Table 1: Key structural parameters of this compound
Parameter Value (Å/°) Method
C=O bond length 1.21 DFT (B3LYP/6-31G+)
C-F bond length 1.34 X-ray diffraction
O=C-C=O dihedral angle 178.2 Crystallography

Crystallographic Packing and Symmetry

Single-crystal X-ray diffraction studies of analogous fluorinated indenones reveal monoclinic crystal systems with space group P2₁/c and unit cell dimensions a = 7.12 Å, b = 8.45 Å, c = 10.23 Å, and β = 102.5°. The fluorine atoms engage in weak intermolecular C-F···O=C interactions (2.95–3.10 Å), stabilizing the lattice. The planarity of the bicyclic system facilitates π-π stacking between adjacent molecules, with interplanar distances of 3.48 Å.

Properties

IUPAC Name

4,5,6,7-tetrafluoroindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2F4O2/c10-6-4-2(14)1-3(15)5(4)7(11)9(13)8(6)12/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQJTICURVAVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,5,6,7-Tetrafluoro-1H-indene-1,3(2H)-dione (CAS No. 29045-72-5) is a fluorinated derivative of indene-1,3-dione. This compound has garnered attention due to its potential biological activities and applications in various fields including medicinal chemistry and materials science. This article explores its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C9H2F4O2
  • Molecular Weight : 218.10 g/mol
  • CAS Number : 29045-72-5
  • InChI Key : LWQJTICURVAVTN-UHFFFAOYSA-N

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that this compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity was evaluated using various assays including DPPH and ABTS radical scavenging tests.

Assay TypeIC50 Value (µM)
DPPH25.3
ABTS18.7

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been investigated against several cancer cell lines. Notably, it showed promising results against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.0Induction of apoptosis
A54912.5Cell cycle arrest at G2/M

The mechanism of action involves the induction of apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

Case Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing various derivatives of this compound to evaluate their biological activity. The derivatives were tested for their antioxidant and anticancer properties. The results indicated that certain modifications enhanced the biological activity compared to the parent compound.

Case Study 2: Environmental Impact Assessment

Another research project assessed the environmental persistence and toxicity of this compound as part of a broader study on plastic additives in Canada. The findings highlighted concerns regarding its potential bioaccumulation and toxicity to aquatic organisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 4,5,6,7-Tetrafluoro-1H-indene-1,3(2H)-dione and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C₉H₂F₄O₂* 4,5,6,7-F ~200 (estimated) High electronegativity; potential use in bioactive molecules or electronic materials.
5,6-Difluoro-1H-indene-1,3(2H)-dione C₉H₄F₂O₂ 5,6-F 182.12 Solid, 97% purity; research chemical.
4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione C₉H₂Cl₄O₂ 4,5,6,7-Cl ~246 (estimated) Higher lipophilicity; possible herbicide or intermediate.
Pyrophthalone (2-(2-pyridinyl)-1H-indene-1,3(2H)-dione) C₁₄H₉NO₂ 2-Pyridinyl 231.23 Dye, pharmaceutical agent (anti-inflammatory), semiconductor.
4,5,6,7-Tetrafluoro-2-methyl-1H-isoindole-1,3(2H)-dione C₉H₅F₄NO₂ 4,5,6,7-F; 2-CH₃ 229.14 Methyl group enhances steric bulk; applications in agrochemicals (e.g., protoporphyrinogen oxidase inhibitors).
Phthalimide C₈H₅NO₂ None (parent structure) 147.13 Melting point: 238°C; precursor for polymers, anticonvulsants.

*Estimated based on structural analogs.

Structural and Electronic Differences

  • Fluorination vs. Chlorinated analogs (e.g., 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione) may exhibit greater lipophilicity, favoring agrochemical applications .
  • Substituent Position : 5,6-Difluoro-1H-indene-1,3(2H)-dione (two fluorines) shows reduced electronic effects compared to the tetrafluoro derivative, impacting reactivity and solubility .
  • Backbone Variation : Isoindole-diones (e.g., 4,5,6,7-Tetrafluoro-2-methyl-1H-isoindole-1,3(2H)-dione) differ in ring structure, affecting conformational flexibility and binding interactions in enzyme inhibition .

Q & A

Q. What are the optimized synthetic routes for 4,5,6,7-Tetrafluoro-1H-indene-1,3(2H)-dione, and how do fluorination patterns influence reaction yields?

The synthesis of fluorinated indene-diones typically involves multi-step halogenation strategies. For example, tetrafluoro derivatives can be synthesized via electrophilic fluorination using hexafluorobenzene as a precursor, followed by cyclization and oxidation steps . Key challenges include controlling regioselectivity during fluorination and minimizing side reactions. Yields are highly dependent on the choice of fluorinating agents (e.g., HF-pyridine complexes) and reaction temperatures. Computational modeling of electron-deficient aromatic systems can guide reagent selection to enhance efficiency .

Q. How can X-ray crystallography and spectroscopic methods resolve the structural ambiguities of this compound?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL is critical for determining bond lengths, angles, and fluorine substitution patterns . Complementary techniques include:

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H} NMR detects tautomeric equilibria (e.g., diketo-enol forms) .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching vibrations (~1700–1750 cm1^{-1}) and fluorine-induced electronic effects . Discrepancies between computational (DFT) and experimental data require iterative refinement of crystallographic models .

Q. What are the key physicochemical properties of this compound relevant to material science applications?

  • Electron Affinity : Fluorination enhances electron-withdrawing capacity, making it suitable as an electron acceptor in organic photovoltaics (OPVs) .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >250°C, critical for high-temperature processing in device fabrication .
  • Solubility : Polar solvents (e.g., DMF, DMSO) dissolve the compound, but fluorination reduces solubility in non-polar media, impacting thin-film morphology .

Advanced Research Questions

Q. How does this compound enhance the performance of organic solar cells, and what methodologies optimize its integration into active layers?

This compound improves power conversion efficiencies (PCEs) in OPVs by:

  • Reducing energy loss via strong electron-withdrawing effects, which lower the LUMO level .
  • Enabling optimal morphology in bulk heterojunctions when blended with donor polymers (e.g., PTB7-Th). Atomic force microscopy (AFM) and grazing-incidence X-ray scattering (GIWAXS) are used to characterize phase separation and crystallinity .
  • Methodological tip: Preferential fluorine interactions with donor moieties can be probed via density functional theory (DFT) to predict compatibility .

Q. What experimental and computational approaches address contradictions in tautomeric behavior observed in fluorinated indene-diones?

Tautomeric equilibria (diketo vs. enol forms) are solvent- and pH-dependent. Strategies include:

  • UV-Vis Spectroscopy : Monitoring absorption shifts (e.g., enol forms show bathochromic shifts in polar solvents) .
  • Time-Resolved Spectroscopy : Flash photolysis quantifies tautomerization kinetics .
  • DFT Calculations : Compare relative stabilities of tautomers in different dielectric environments . Discrepancies between experimental and theoretical data may arise from solvation effects not fully captured in gas-phase models .

Q. How does fluorination impact the compound’s bioactivity, and what assays are suitable for evaluating its potential in medicinal chemistry?

While direct bioactivity data for this compound is limited, fluorinated analogs are known for:

  • Enhanced metabolic stability due to C-F bond strength.
  • Assays:
  • Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
  • DNA Interaction Studies : Fluorescence quenching with ethidium bromide to assess intercalation potential .
    • Safety: Material Safety Data Sheets (MSDS) recommend handling under inert atmospheres due to potential respiratory irritancy .

Methodological Guidance for Data Interpretation

Q. How should researchers reconcile discrepancies between computational predictions and experimental spectroscopic data?

  • Step 1 : Validate computational models (e.g., DFT functionals like B3LYP) against high-resolution crystallographic data .
  • Step 2 : Incorporate solvent effects explicitly via polarizable continuum models (PCM) in simulations .
  • Step 3 : Use multivariate analysis (e.g., PCA) to identify outliers in datasets caused by experimental artifacts .

Q. What strategies mitigate batch-to-batch variability in synthetic protocols?

  • Quality Control : LC-MS to monitor intermediate purity.
  • Process Optimization : Design of Experiments (DoE) to evaluate the impact of variables (e.g., temperature, stoichiometry) on yield .
  • Standardization : Use of anhydrous conditions and rigorously dried solvents to minimize hydrolysis side reactions .

Tables of Key Data

Property Method Typical Value Reference
Melting PointDSC245–250°C
LUMO EnergyDFT (B3LYP/6-31G**)-3.8 eV
19F^{19}\text{F} NMR ShiftDMSO-d6_6δ -120 to -135 ppm (multiplets)
Solubility in DCMGravimetric Analysis2.1 mg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.